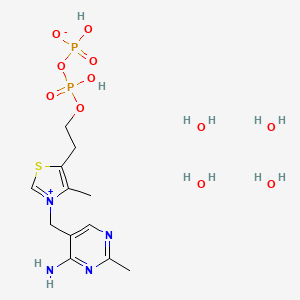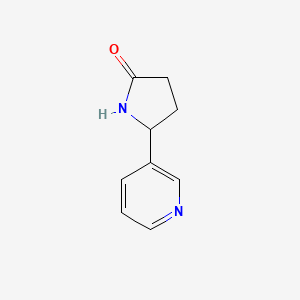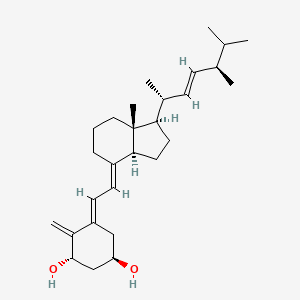
trans-Doxercalciferol
Vue d'ensemble
Description
“9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol,(1a,3b,5E,7E,22E)-” is also known as Doxercalciferol . It is a Vitamin D2 analogue and a Vitamin D Receptor Activator (VDRA) .
Molecular Structure Analysis
The molecular formula of “9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol,(1a,3b,5E,7E,22E)-” is C28H44O2 . It has a double-bond stereo and 6 of 6 defined stereocentres .Physical and Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 542.3±38.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.3 mmHg at 25°C . It has a molar refractivity of 127.4±0.4 cm3, a polar surface area of 40 Å2, and a molar volume of 404.1±5.0 cm3 .Applications De Recherche Scientifique
Traitement de l'hyperparathyroïdie secondaire
Le doxércalciférol est utilisé depuis 1999 comme promédicament pour la 1α,25-dihydroxyvitamine D2 pour le traitement de l'hyperparathyroïdie secondaire {svg_1}. Cette condition est souvent observée chez les patients atteints d'insuffisance rénale chronique {svg_2}.
Traitement de l'hypocalcémie
Le doxércalciférol est un promédicament pour la calcitriol (1α,25-dihydroxyvitamine D3) et a été largement utilisé dans le traitement de l'hypocalcémie {svg_3}. L'hypocalcémie est une condition où il n'y a pas assez de calcium dans le sang.
Traitement de l'insuffisance rénale chronique
Le doxércalciférol est utilisé dans le traitement de l'insuffisance rénale chronique {svg_4}. Il s'agit d'une condition où les reins cessent de fonctionner correctement au fil du temps.
Traitement de l'hypoparathyroïdie
Le doxércalciférol est utilisé dans le traitement de l'hypoparathyroïdie {svg_5}. Il s'agit d'une condition rare où l'organisme produit trop peu d'hormone parathyroïdienne.
Traitement de l'ostéoporose
Le doxércalciférol est utilisé dans le traitement de l'ostéoporose {svg_6}. Il s'agit d'une condition qui affaiblit les os et les rend fragiles et plus susceptibles de se fracturer.
Applications analytiques dans les formulations pharmaceutiques
Le doxércalciférol est utilisé dans les formulations injectables comme principe pharmaceutique actif {svg_7}. Diverses impuretés et produits de dégradation connexes sont quantifiés à l'aide de la chromatographie liquide haute performance avec détection ultraviolette et d'extraction en phase solide pour une sensibilité accrue {svg_8}.
Mécanisme D'action
Target of Action
The primary target of trans-Doxercalciferol is the parathyroid gland . The compound acts on this gland to suppress the synthesis and secretion of parathyroid hormone (PTH) .
Mode of Action
This compound undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2) , a naturally occurring, biologically active form of vitamin D2 . This active metabolite binds to the vitamin D receptor . It acts directly on bone cells (osteoblasts) to stimulate skeletal growth, and on the parathyroid glands to suppress PTH synthesis and secretion .
Biochemical Pathways
The biologically active vitamin D metabolites, including those produced by this compound, control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney, and, in conjunction with parathyroid hormone, the release of calcium from bone .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It undergoes metabolic activation in the liver to form the active metabolite, 1α,25-(OH)2D2 .
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of skeletal growth through its action on osteoblasts and the suppression of PTH synthesis and secretion through its action on the parathyroid glands . This results in the regulation of blood calcium levels, which are essential for various body functions .
Analyse Biochimique
Biochemical Properties
Trans-Doxercalciferol plays a crucial role in biochemical reactions by regulating blood calcium levels, which are essential for various body functions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the vitamin D receptor (VDR), a nuclear receptor that mediates the effects of vitamin D by regulating the expression of specific genes. This compound binds to VDR, which then forms a complex with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) in the promoter regions of target genes, leading to the regulation of gene expression .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to suppress the synthesis and secretion of parathyroid hormone (PTH) in parathyroid cells, which is crucial for maintaining calcium homeostasis. Additionally, this compound affects the expression of genes involved in calcium and phosphate metabolism, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 1α,25-dihydroxyvitamin D2 in the liver. This active form binds to the vitamin D receptor (VDR) in target cells, leading to the formation of a VDR-RXR complex. This complex then binds to vitamin D response elements (VDREs) in the DNA, regulating the transcription of genes involved in calcium and phosphate homeostasis. Additionally, this compound modulates the activity of various enzymes and proteins, including those involved in the synthesis and secretion of parathyroid hormone (PTH) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including the suppression of parathyroid hormone (PTH) synthesis and secretion. These effects are observed both in vitro and in vivo, indicating the compound’s potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively suppresses parathyroid hormone (PTH) levels without causing significant hypercalcemia. At higher doses, this compound can lead to hypercalcemia and other adverse effects. These findings highlight the importance of careful dosage management to achieve the desired therapeutic effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to vitamin D metabolism. It undergoes hydroxylation in the liver to form 1α,25-dihydroxyvitamin D2, the active form of the compound. This active form interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The regulation of calcium and phosphate metabolism is a key aspect of this compound’s metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound binds to vitamin D-binding protein (DBP) in the bloodstream, which facilitates its transport to target tissues. Once inside the cells, this compound is distributed to various compartments, including the nucleus, where it exerts its effects on gene expression .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with the vitamin D receptor (VDR) to regulate gene expression. The compound may also localize to other cellular compartments, such as the cytoplasm, where it can influence various signaling pathways. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations, thereby modulating its activity and function .
Propriétés
IUPAC Name |
(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12+/t19-,20+,24+,25+,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBNHCUPKIYDM-HBZIUUSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860671 | |
| Record name | 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74007-20-8 | |
| Record name | 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,3β,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



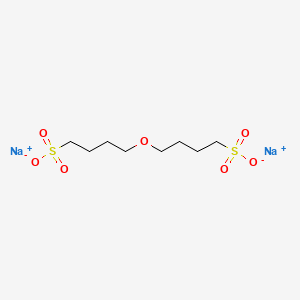
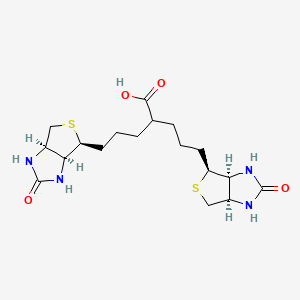
![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)
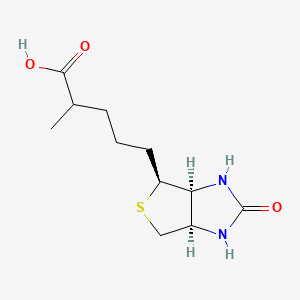
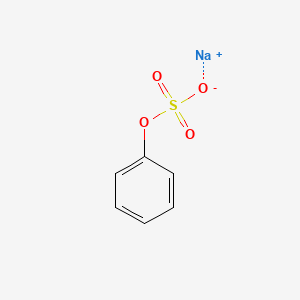
![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)
